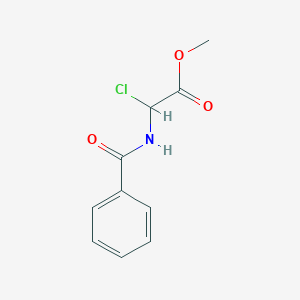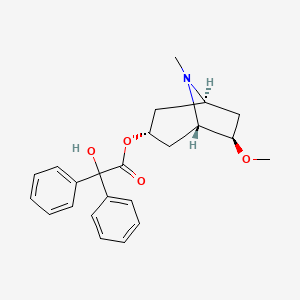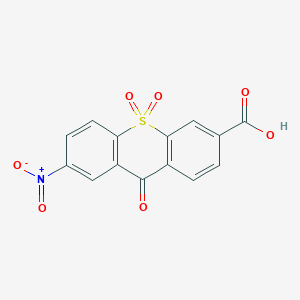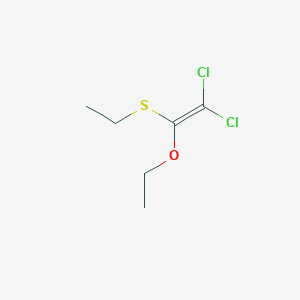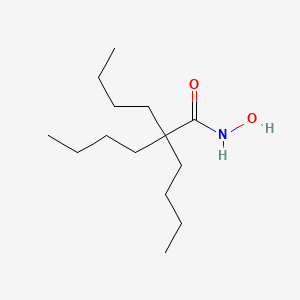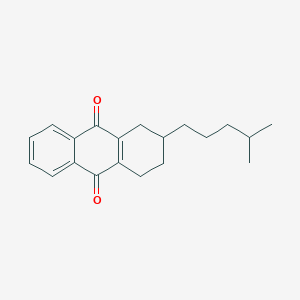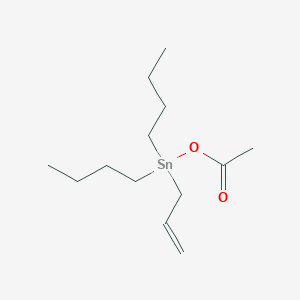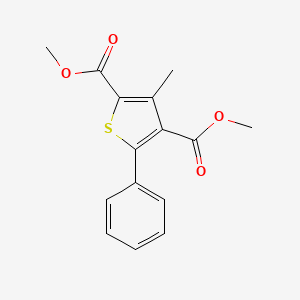
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups (dimethyl dicarboxylate) and a phenyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate typically involves the reaction of sulfur ylides with alkyl acetylenic carboxylates. The process includes a series of steps such as Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions, including the use of continuous flow reactors and efficient purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through pathways involving the thiophene ring and the ester groups, which can participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate: Similar in structure but with a chloroacetamido group.
Dimethyl thieno(3,2-b)thiophene-2,5-dicarboxylate: Another thiophene derivative with different substitution patterns.
Uniqueness
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its combination of ester groups and a phenyl ring makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
55342-14-8 |
|---|---|
Molekularformel |
C15H14O4S |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C15H14O4S/c1-9-11(14(16)18-2)13(10-7-5-4-6-8-10)20-12(9)15(17)19-3/h4-8H,1-3H3 |
InChI-Schlüssel |
WGNAWDAEGAVLGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)OC)C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
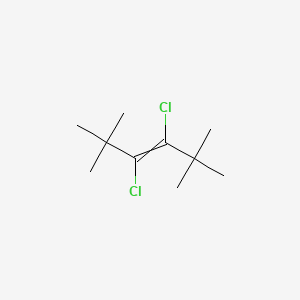
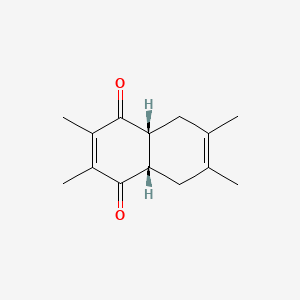
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)


